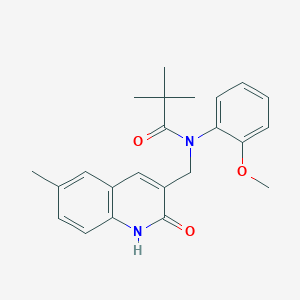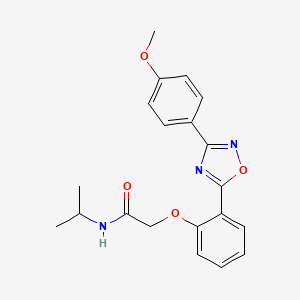
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in scientific research as a potential therapeutic agent. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, unlike THC, CP-47,497 is not derived from natural sources and is not considered a controlled substance.
Mecanismo De Acción
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide works by binding to the cannabinoid receptors in the brain and the peripheral nervous system. These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes, including pain sensation, appetite, and mood. The binding of this compound to these receptors results in the activation of various signaling pathways, leading to the observed effects.
Biochemical and Physiological Effects
The effects of this compound are primarily mediated through the activation of the endocannabinoid system. Studies have shown that this compound can reduce pain sensation, increase appetite, and improve mood. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments include its high potency and selectivity for the cannabinoid receptors. Additionally, this compound is not derived from natural sources, making it easier to control and standardize. However, the limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Direcciones Futuras
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of novel analogs of this compound that may have improved therapeutic properties. Additionally, further research is needed to determine the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, studies are needed to determine the safety and efficacy of this compound in humans, which will be essential for its potential use as a therapeutic agent.
Métodos De Síntesis
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. The chemical structure of this compound is highly complex, and its synthesis requires a high degree of precision and accuracy.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been the focus of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the potential use of this compound as a treatment for pain. Studies have shown that this compound has analgesic properties that may be useful in the treatment of chronic pain conditions.
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-5-13(20)17-10(2)15-18-14(19-21-15)11-6-8-12(16)9-7-11/h6-10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQSYZJKRUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
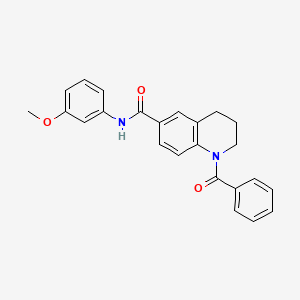
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
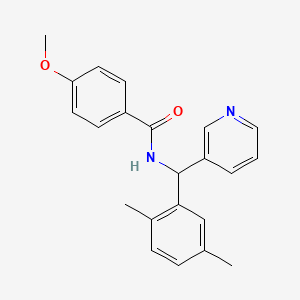
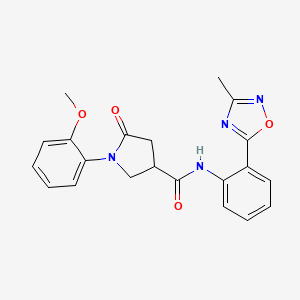

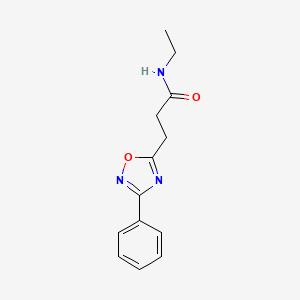

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
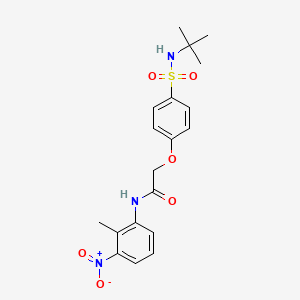
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
